molecular formula C29H27N5O3S B12125966 methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12125966
M. Wt: 525.6 g/mol
InChI Key: NYBDBBJPLCVPNX-UHFFFAOYSA-N
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Description

Methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrroloquinoxaline moiety, a benzothiophene ring, and a methyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: The compound may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrroloquinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the modulation of various cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with pyrroloquinoxaline or benzothiophene structures. Some examples are:

Properties

Molecular Formula

C29H27N5O3S

Molecular Weight

525.6 g/mol

IUPAC Name

methyl 2-[[2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H27N5O3S/c1-15-12-13-17(14-16(15)2)34-25(30)23(24-26(34)32-20-10-6-5-9-19(20)31-24)27(35)33-28-22(29(36)37-3)18-8-4-7-11-21(18)38-28/h5-6,9-10,12-14H,4,7-8,11,30H2,1-3H3,(H,33,35)

InChI Key

NYBDBBJPLCVPNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(C6=C(S5)CCCC6)C(=O)OC)N)C

Origin of Product

United States

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